molecular formula C23H23N5O2 B3237886 2-(1-methyl-1H-indol-3-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone CAS No. 1396680-08-2

2-(1-methyl-1H-indol-3-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone

Cat. No.: B3237886
CAS No.: 1396680-08-2
M. Wt: 401.5
InChI Key: GUWTYUJWLXILKM-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a 1-methylindole moiety linked via an ethanone bridge to a piperazine ring substituted with a pyrazolo[1,5-a]pyridine-3-carbonyl group. The piperazine linker enhances solubility and conformational flexibility, which may improve binding to biological targets.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-25-16-17(18-6-2-3-7-20(18)25)14-22(29)26-10-12-27(13-11-26)23(30)19-15-24-28-9-5-4-8-21(19)28/h2-9,15-16H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWTYUJWLXILKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C(=O)C4=C5C=CC=CN5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-tubercular properties, cytotoxicity, and interaction with various biological targets.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H21N5O\text{C}_{19}\text{H}_{21}\text{N}_5\text{O}

This structure includes an indole moiety, a piperazine ring, and a pyrazolo[1,5-a]pyridine carbonyl group. The presence of these functional groups suggests potential interactions with various biological targets.

Anti-Tubercular Activity

Recent studies have evaluated the anti-tubercular activity of compounds structurally similar to This compound . For instance, derivatives of pyrazolo[1,5-a]pyridine have shown significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for the most potent compounds . The compound's structure suggests it may also exhibit similar properties.

Cytotoxicity Studies

Cytotoxicity assessments on human embryonic kidney (HEK-293) cells indicate that several derivatives of related compounds are non-toxic at effective concentrations . This is crucial for the development of therapeutic agents as it implies a favorable safety profile.

The mechanism by which this compound exerts its biological effects may involve interaction with specific receptors or enzymes. For example, related compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is critical in cancer proliferation . Computational docking studies suggest that modifications in the structure can enhance binding affinity to target sites.

Research Findings

A summary of key findings related to the biological activity of the compound is presented in the following table:

Study Biological Activity IC50/IC90 Values Cell Line/Pathogen
Anti-tubercularIC50: 1.35 - 2.18 μMMycobacterium tuberculosis
EGFR InhibitionIC50: 0.12 µMCancer Cell Lines
CytotoxicityNon-toxicHEK-293

Case Studies

In a study focusing on the synthesis and evaluation of similar compounds, several derivatives demonstrated promising antiproliferative effects against various cancer cell lines. For instance, compounds with structural modifications showed enhanced potency compared to their predecessors . These findings highlight the importance of structural optimization in developing effective therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid architecture combining indole , pyrazolo-pyridine , and piperazine motifs. Below is a comparison with three analogous compounds:

Compound Key Structural Features Biological Activity Reference
Target Compound 1-Methylindole, pyrazolo-pyridine carbonyl, piperazine Hypothesized kinase inhibition (based on pyrazolo-pyridine motifs) N/A
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone Indole, dihydropyrazole, pyridine Moderate antimicrobial activity (e.g., E. coli inhibition)
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones Triazolo-pyrimidine, oxoacetylhydrazone Herbicidal (e.g., Brassica napus inhibition) and fungicidal activity
Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives Pyrazolo-pyridine core, carboxamide substituents Anticancer activity (e.g., inhibition of EGFR kinase, IC₅₀ = 0.8–5.2 μM)

Key Differences and Implications

  • Indole Substitution : The 1-methylindole group in the target compound may enhance metabolic stability compared to unsubstituted indoles in other analogs .
  • Pyrazolo-Pyridine vs. Triazolo-Pyrimidine : Pyrazolo-pyridine systems (target compound) exhibit stronger π-π stacking interactions with kinase ATP-binding sites compared to triazolo-pyrimidines (e.g., ’s herbicidal agents) .

Research Findings and Hypotheses

Predicted Bioactivity

  • Kinase Inhibition: Pyrazolo-pyridine derivatives (e.g., ’s carboxamides) show nanomolar affinity for kinases like EGFR. The target compound’s piperazine group could mimic ATP’s ribose moiety, enhancing binding .
  • Antimicrobial Potential: Indole-piperazine hybrids have demonstrated activity against Gram-positive bacteria (e.g., S. aureus), though the pyrazolo-pyridine group may shift specificity toward fungi .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-methyl-1H-indol-3-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(1-methyl-1H-indol-3-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone

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